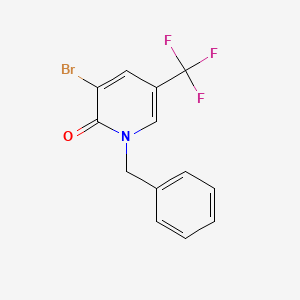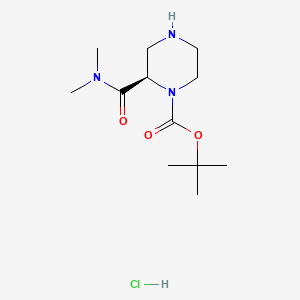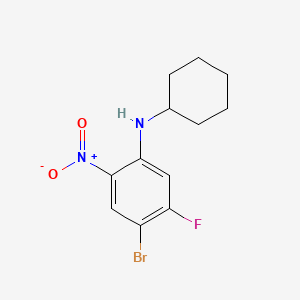
(S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile is a chiral compound with a pyridine ring substituted with a pyrrolidine ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution on the Pyridine Ring: The pyridine ring is then functionalized with the pyrrolidine ring through nucleophilic substitution reactions.
Introduction of the Nitrile Group: The nitrile group is introduced via cyanation reactions, often using reagents such as sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide for cyanation reactions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with amine or alkane groups.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
(S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and nitrile group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
®-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile: The enantiomer of the compound with similar chemical properties but different biological activity.
6-(Pyrrolidin-2-yl)pyridine-3-carboxamide: A structurally similar compound with an amide group instead of a nitrile group.
6-(Pyrrolidin-2-yl)pyridine-3-carboxylic acid: Another similar compound with a carboxylic acid group.
Uniqueness
(S)-6-(Pyrrolidin-2-yl)pyridine-3-carbonitrile is unique due to its specific chiral configuration and the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
1213447-26-7 |
|---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.219 |
IUPAC Name |
6-[(2S)-pyrrolidin-2-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11N3/c11-6-8-3-4-10(13-7-8)9-2-1-5-12-9/h3-4,7,9,12H,1-2,5H2/t9-/m0/s1 |
InChI Key |
JWKZHLQOGHDSTJ-VIFPVBQESA-N |
SMILES |
C1CC(NC1)C2=NC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



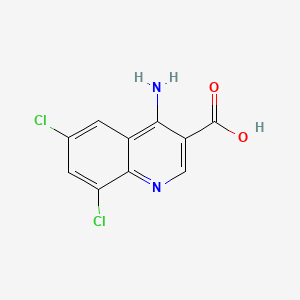
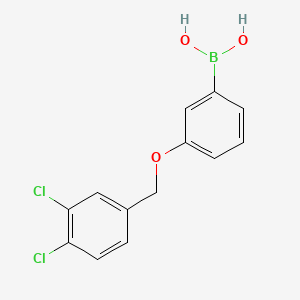
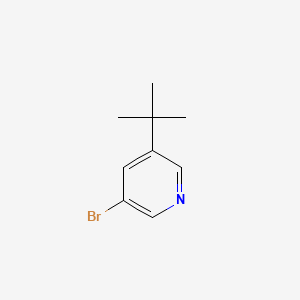
![2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine](/img/structure/B567419.png)
![2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one hydrochloride](/img/structure/B567420.png)
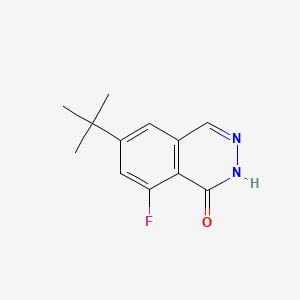
![(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B567424.png)
![6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one](/img/structure/B567426.png)
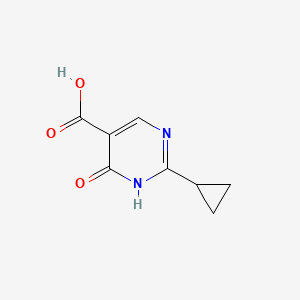
![tert-Butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B567432.png)
